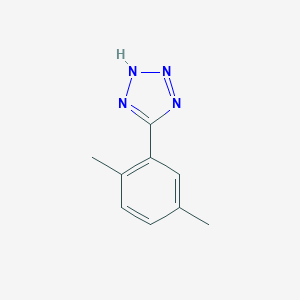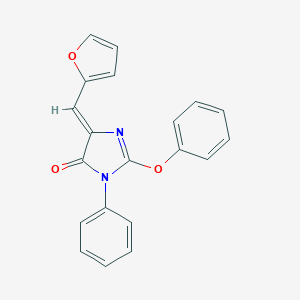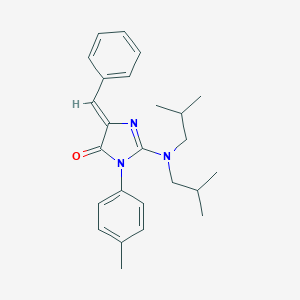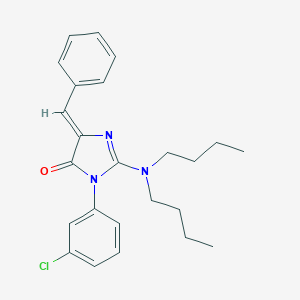
5-(2,5-dimethylphenyl)-2H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,5-dimethylphenyl)-2H-tetrazole, also known as DMTZ, is a tetrazole compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 5-(2,5-dimethylphenyl)-2H-tetrazole is not fully understood, but it is believed to involve the inhibition of enzymes and proteins involved in various biological processes. In cancer cells, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. In microbial infections, this compound has been shown to inhibit the activity of bacterial DNA gyrase, an enzyme involved in DNA replication and transcription.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-microbial activities. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In inflammation, this compound has been shown to reduce the production of inflammatory cytokines and chemokines. In microbial infections, this compound has been shown to inhibit the growth and replication of various bacterial and fungal species.
Avantages Et Limitations Des Expériences En Laboratoire
5-(2,5-dimethylphenyl)-2H-tetrazole has several advantages for lab experiments, including its high yield and purity, stability, and ease of synthesis. However, this compound also has some limitations, including its potential toxicity and limited solubility in water.
Orientations Futures
There are several future directions for the research on 5-(2,5-dimethylphenyl)-2H-tetrazole, including the development of novel this compound-based drugs for the treatment of various diseases, the synthesis of new this compound-based materials with unique properties, and the investigation of the mechanism of action of this compound in various biological processes. Additionally, the potential toxicity of this compound should be further investigated to ensure its safe use in various applications.
In conclusion, this compound is a tetrazole compound that has gained attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound has the potential to lead to the development of novel drugs, materials, and technologies that can benefit society.
Méthodes De Synthèse
The synthesis of 5-(2,5-dimethylphenyl)-2H-tetrazole can be achieved through several methods, including the reaction of 2,5-dimethylphenylhydrazine with sodium azide, followed by the oxidation of the resulting intermediate with hydrogen peroxide. Another method involves the reaction of 2,5-dimethylphenylhydrazine with nitrous acid, followed by the reaction with sodium azide. Both methods result in the formation of this compound with high yield and purity.
Applications De Recherche Scientifique
5-(2,5-dimethylphenyl)-2H-tetrazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and explosives. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and microbial infections. In materials science, this compound has been used as a building block for the synthesis of novel polymers and materials with unique properties. In explosives, this compound has been used as a component of high-energy materials due to its high energy content and stability.
Propriétés
Formule moléculaire |
C9H10N4 |
|---|---|
Poids moléculaire |
174.2 g/mol |
Nom IUPAC |
5-(2,5-dimethylphenyl)-2H-tetrazole |
InChI |
InChI=1S/C9H10N4/c1-6-3-4-7(2)8(5-6)9-10-12-13-11-9/h3-5H,1-2H3,(H,10,11,12,13) |
Clé InChI |
GVQNHMLQGANEEQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)C2=NNN=N2 |
SMILES canonique |
CC1=CC(=C(C=C1)C)C2=NNN=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide](/img/structure/B295897.png)

![N-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]-1-adamantanecarboxamide](/img/structure/B295899.png)
![2-[(3-Chlorobenzyl)oxy]-6-methoxy-8-quinolinylamine](/img/structure/B295901.png)
![7-chloro-N-[3-[4-[7-[4-[3-[(7-chloroquinolin-4-yl)amino]propyl]piperazin-1-yl]heptyl]piperazin-1-yl]propyl]quinolin-4-amine](/img/structure/B295902.png)
![7-Chloro-4-[4-(3-{4-[3-(4-{3-[4-(7-chloro-4-quinolinyl)-1-piperazinyl]propyl}-1-piperazinyl)propyl]-1-piperazinyl}propyl)-1-piperazinyl]quinoline](/img/structure/B295903.png)








